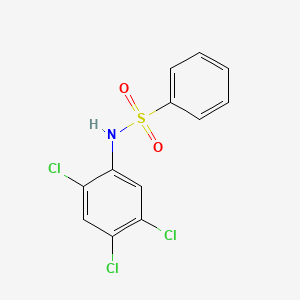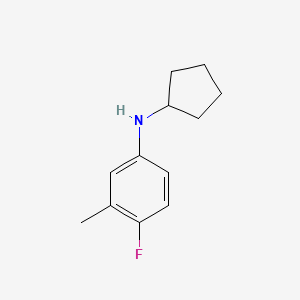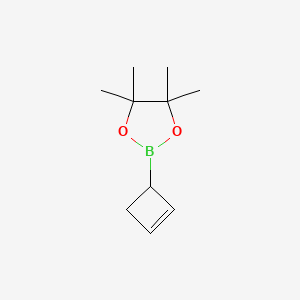
1,3-Diacetyl Aloe-emodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diacetyl Aloe-emodin is a derivative of aloe-emodin, an anthraquinone compound found in the aloe plant. This compound is primarily used as an intermediate in the synthesis of other bioactive molecules, such as Aloe Emodin 8-Glucoside, which has been investigated for its antioxidant and neuroprotective properties . The molecular formula of this compound is C19H14O7, and it has a molecular weight of 354.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diacetyl Aloe-emodin can be synthesized through the acetylation of aloe-emodin. The process typically involves the reaction of aloe-emodin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, usually at temperatures around 60-80°C, for several hours until the desired product is formed. The reaction can be represented as follows:
Aloe-emodin+2Acetic Anhydride→1,3-Diacetyl Aloe-emodin+2Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diacetyl Aloe-emodin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Applications De Recherche Scientifique
1,3-Diacetyl Aloe-emodin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, particularly those with potential therapeutic properties.
Biology: Studies have explored its role in modulating biological pathways, including its effects on cell proliferation and apoptosis.
Industry: It is used in the production of dyes and pigments due to its anthraquinone structure.
Mécanisme D'action
The mechanism by which 1,3-Diacetyl Aloe-emodin exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Neuroprotective Effects: It modulates signaling pathways involved in cell survival and apoptosis, potentially offering protection against neurodegenerative conditions.
Anti-inflammatory Properties: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparaison Avec Des Composés Similaires
1,3-Diacetyl Aloe-emodin can be compared with other anthraquinone derivatives such as:
Aloe-emodin: The parent compound, known for its laxative and anti-inflammatory properties.
Emodin: Another anthraquinone with similar biological activities but differing in its substitution pattern.
Chrysophanol: An anthraquinone with notable anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its acetyl groups, which can influence its solubility, reactivity, and biological activity compared to its non-acetylated counterparts.
Propriétés
IUPAC Name |
2-cyclobut-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h5-6,8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISCWSUVATNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)

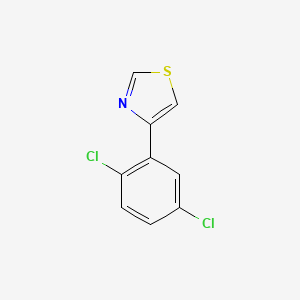
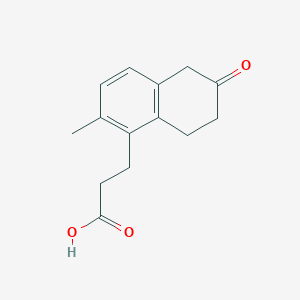
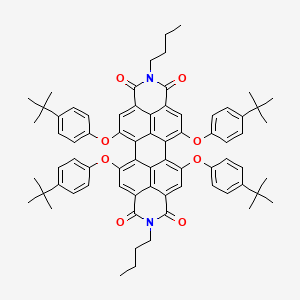

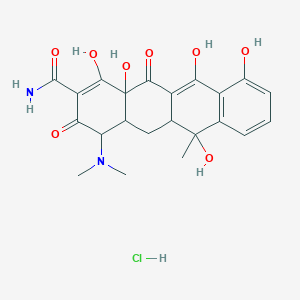
![Bicyclo[1.1.1]pentane-1-carboximidamide hydrochloride](/img/structure/B12092262.png)
